2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole
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Overview
Description
2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole is an organosulfur compound that features a thiadiazole ring substituted with a chloromethyl group and a methanesulfonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the thiadiazole ring. Common starting materials include thiosemicarbazide and appropriate chlorinated reagents.
Formation of Thiadiazole Ring: Thiosemicarbazide reacts with chlorinated reagents under acidic conditions to form the thiadiazole ring.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Addition of Methanesulfonyl Group: The methanesulfonyl group is typically introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Sulfonylation and Desulfonylation: The methanesulfonyl group can be involved in sulfonylation reactions, where it is transferred to other molecules, or desulfonylation, where it is removed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
Mode of Action
Based on its structural similarity to other chloromethyl compounds, it might interact with its targets through a nucleophilic substitution reaction .
Biochemical Pathways
It’s plausible that it could interfere with various metabolic pathways, given the broad range of biological activities exhibited by sulfur and nitrogen-containing heterocyclic compounds .
Pharmacokinetics
For instance, it might be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on its structural features, it might exhibit a range of biological activities, including potential antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
2-(Chloromethyl)-1,3,4-thiadiazole: Lacks the methanesulfonyl group, making it less soluble and potentially less reactive.
5-Methanesulfonyl-1,3,4-thiadiazole: Lacks the chloromethyl group, reducing its ability to participate in nucleophilic substitution reactions.
Uniqueness: 2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole is unique due to the presence of both the chloromethyl and methanesulfonyl groups, which confer distinct reactivity and solubility properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-methylsulfonyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-7-6-3(2-5)10-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXXJKHVCAOHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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